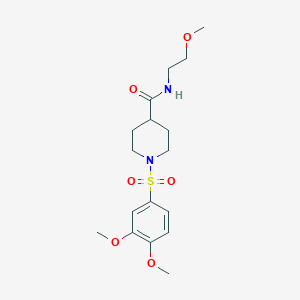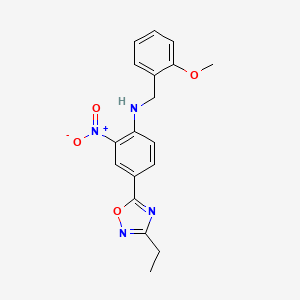
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as MNPAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPAO belongs to the family of nitroanilines, which are known for their diverse biological activities and pharmacological properties. In
Aplicaciones Científicas De Investigación
MNPAO has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, MNPAO has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. MNPAO has also shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains. In agriculture, MNPAO has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. In materials science, MNPAO has been studied for its potential use as a fluorescent probe, with studies demonstrating its ability to detect metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of MNPAO is still not fully understood, but studies have suggested that it may work by inhibiting various enzymes and proteins involved in cellular processes. MNPAO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways. MNPAO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNPAO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that MNPAO can induce oxidative stress and DNA damage in cells, leading to cell death. MNPAO has also been shown to inhibit the activity of various enzymes and proteins involved in cellular processes, leading to changes in cell signaling and gene expression. In vivo studies have demonstrated that MNPAO can inhibit tumor growth and metastasis, as well as reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPAO has several advantages for lab experiments, including its high purity and yield, as well as its diverse biological activities and potential applications. MNPAO is also relatively easy to synthesize using standard laboratory techniques. However, MNPAO has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for further research on MNPAO, including its potential use as an anticancer agent, antimicrobial agent, herbicide, and fluorescent probe. Further studies are needed to fully understand the mechanism of action of MNPAO and its potential applications in various scientific fields. In addition, studies are needed to determine the optimal dosage and duration of exposure for MNPAO, as well as its potential side effects and toxicity. Overall, MNPAO is a promising chemical compound that has the potential to make significant contributions to scientific research and applications.
Métodos De Síntesis
MNPAO can be synthesized using a multistep reaction process that involves the condensation of 2-nitro-4-chloroaniline with 3-aminopyridine-2-carboxylic acid hydrazide, followed by the reduction of the nitro group using sodium dithionite and the final step is the acetylation of the amine group using acetic anhydride. The final product is obtained in good yield and high purity, making it suitable for further research and applications.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-24-8-7-18-13-5-4-11(9-14(13)21(22)23)16-19-15(20-25-16)12-3-2-6-17-10-12/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQZMXDPZLJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)

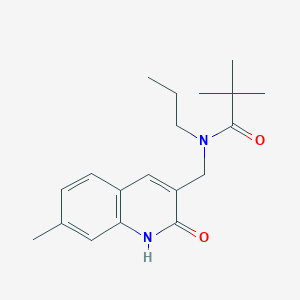
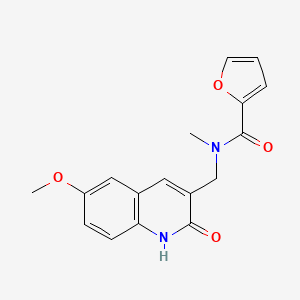


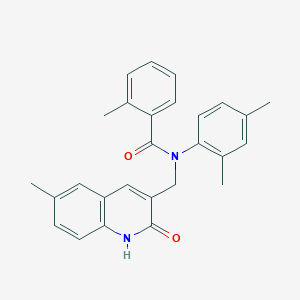
![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)
